2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(3-methoxyphenyl)acetamide

Description

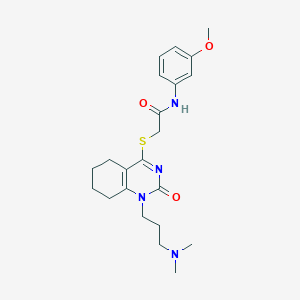

This compound is a synthetic acetamide derivative featuring a hexahydroquinazolinone core, a 3-(dimethylamino)propyl substituent, and a thioacetamide linkage to a 3-methoxyphenyl group. The thioether bridge and methoxyphenyl substituent may influence metabolic stability and target binding affinity.

Properties

IUPAC Name |

2-[[1-[3-(dimethylamino)propyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N4O3S/c1-25(2)12-7-13-26-19-11-5-4-10-18(19)21(24-22(26)28)30-15-20(27)23-16-8-6-9-17(14-16)29-3/h6,8-9,14H,4-5,7,10-13,15H2,1-3H3,(H,23,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XESNGIJQHRSXHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)NC3=CC(=CC=C3)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((1-(3-(dimethylamino)propyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)-N-(3-methoxyphenyl)acetamide is a complex organic compound with significant potential in pharmacological applications. Its unique structural features contribute to its biological activity, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C22H30N4O3S

- Molecular Weight : 430.57 g/mol

- CAS Number : 941999-28-6

This compound features a hexahydroquinazoline core linked to a thioether moiety and an acetamide group, which may enhance its interaction with biological targets.

Research indicates that compounds with similar structures often exhibit a range of biological activities. The proposed mechanisms of action for this compound include:

- Inhibition of Matrix Metalloproteinases (MMPs) : MMPs are implicated in cancer progression and metastasis. In vitro studies suggest that related compounds can inhibit MMP activity, thereby reducing tumor cell invasion and angiogenesis .

- Cell Signaling Modulation : The compound may interfere with critical signaling pathways involved in cell proliferation and survival by disrupting the interactions between key proteins such as EGFR and integrins .

Antitumor Activity

The compound's potential antitumor effects have been evaluated through various assays. For example:

- In vitro assays demonstrated that the compound can significantly reduce the viability of cancer cell lines by inducing apoptosis and inhibiting cell migration .

- In vivo studies using chicken chorioallantoic membrane assays showed that treatment with the compound effectively blocked cancer cell invasion and reduced angiogenesis .

Cytotoxicity Studies

Cytotoxicity assessments indicate that while the compound exhibits potent biological effects against cancer cells, it maintains a favorable safety profile:

- Treatment with concentrations up to 100 μM did not result in significant cytotoxicity in normal cell lines, suggesting selective action against malignant cells .

Comparative Analysis with Similar Compounds

To better understand its biological activity, it is beneficial to compare this compound with structurally related molecules:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Compound A | Structure A | Moderate MMP inhibition |

| Compound B | Structure B | High cytotoxicity against specific cancer types |

| This compound | Unique structure | Potent antitumor effects with low cytotoxicity |

Case Studies

Several case studies highlight the efficacy of this compound in treating various cancers:

- Case Study 1 : In a study involving HT1080 fibrosarcoma cells, treatment with the compound resulted in a significant decrease in cell migration and invasion compared to untreated controls .

- Case Study 2 : The compound was tested in combination with other chemotherapeutics to evaluate synergistic effects. Results indicated enhanced antitumor activity when used alongside established drugs .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

The target compound’s hexahydroquinazolinone core distinguishes it from simpler acetamide derivatives. Key comparisons include:

- Hexahydroquinazolinone vs.

- Substituent Effects : The 3-methoxyphenyl group may improve lipophilicity over chlorinated aryl groups in ’s compounds, affecting blood-brain barrier penetration .

Physicochemical Properties

Lumping strategies () group compounds by structural similarity, but the target’s hybrid features (hexahydroquinazolinone + thioacetamide) place it in a unique category. Key differences:

| Property | Target Compound | 2-(3,4-Dichlorophenyl)-N-(thiazol-2-yl)acetamide |

|---|---|---|

| Solubility | High (dimethylamino group) | Low (chlorinated aryl) |

| Metabolic Stability | Moderate (thioether) | High (crystalline, halogenated) |

| Hydrogen Bonding Capacity | Multiple sites (NH, CO, S) | Limited (thiazol N only) |

Q & A

Basic: What are the critical considerations for synthesizing this compound with high purity and yield?

The synthesis requires multi-step routes under controlled conditions. Key steps include:

- Temperature control (e.g., 60–80°C for cyclization reactions) and inert atmosphere (N₂/Ar) to prevent oxidation of sensitive functional groups like thioacetamide .

- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) to isolate the product from by-products .

- Use of catalysts (e.g., DCC for amide coupling) and solvents (DMF for polar intermediates) .

Basic: Which analytical techniques are essential for structural confirmation and purity assessment?

- NMR spectroscopy (¹H/¹³C, 2D-COSY) to verify connectivity of the hexahydroquinazoline core and methoxyphenyl substituents .

- HPLC (C18 column, acetonitrile/water mobile phase) to confirm purity ≥95% .

- Mass spectrometry (HRMS) for molecular weight validation and detection of isotopic patterns (e.g., chlorine or sulfur isotopes) .

Basic: What preliminary biological screening strategies are recommended for this compound?

- In vitro kinase inhibition assays (e.g., EGFR or VEGFR2) at concentrations ranging from 1–50 µM, using ATP-Glo™ kits for IC₅₀ determination .

- Antimicrobial susceptibility testing (MIC assays) against Gram-positive/negative strains, with ciprofloxacin as a positive control .

Advanced: How can researchers design experiments to resolve contradictions in reported biological activity data?

- Dose-response validation : Replicate assays under standardized conditions (pH 7.4, 37°C) to rule out buffer or temperature artifacts .

- Off-target profiling : Use proteome-wide screening (e.g., KINOMEscan) to identify non-specific interactions that may explain variability .

- Metabolite analysis (LC-MS/MS) to assess stability and active metabolite contributions .

Advanced: What computational approaches optimize reaction pathways for scaled-up synthesis?

- Quantum chemical calculations (DFT, B3LYP/6-31G*) to model transition states and identify rate-limiting steps .

- Machine learning (e.g., random forest models) trained on reaction databases to predict optimal solvent/catalyst combinations .

Advanced: How to improve selectivity during functional group modifications (e.g., thioamide vs. amide reactivity)?

- pH-controlled reactions : Use weakly acidic conditions (pH 5–6) to protonate the dimethylamino group, reducing nucleophilic interference during acylation .

- Protecting groups : Introduce tert-butoxycarbonyl (Boc) on the quinazoline nitrogen to direct reactivity toward the thioacetamide moiety .

Advanced: How can Design of Experiments (DoE) optimize synthesis parameters?

- Factorial design (e.g., 2³ matrix) to test variables: temperature (60–100°C), solvent polarity (DMF vs. THF), and catalyst loading (5–15 mol%). Response surface methodology (RSM) identifies ideal conditions for maximal yield .

Advanced: What strategies validate the compound’s stability under physiological conditions?

- Forced degradation studies : Expose to UV light (ICH Q1B), acidic/basic hydrolysis (0.1M HCl/NaOH), and oxidative stress (3% H₂O₂) .

- Long-term stability assays : Store at 25°C/60% RH (ICH guidelines) and monitor degradation via HPLC every 30 days .

Advanced: How to conduct structure-activity relationship (SAR) studies using analogs?

- Core modifications : Synthesize derivatives with varying substituents (e.g., replacing methoxyphenyl with nitro or trifluoromethyl groups) and compare bioactivity .

- 3D-QSAR modeling : Align compounds in a pharmacophore model (e.g., Schrödinger’s Phase) to correlate substituent electronegativity with kinase inhibition .

Advanced: What techniques elucidate the compound’s interaction with biological targets?

- Surface plasmon resonance (SPR) : Measure binding kinetics (kₐₙ/kₒff) to recombinant enzymes .

- X-ray crystallography : Co-crystallize with target proteins (e.g., human carbonic anhydrase IX) to resolve binding modes at 2.0 Å resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.